

Application Notes and Protocols for GA3-AM in High-Throughput Screening

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Compound of Interest

Compound Name: GA3-AM

Cat. No.: B15602907

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These application notes provide a comprehensive guide to utilizing Gibberellin A3-Acetoxymethyl ester (**GA3-AM**) as a chemically induced dimerization (CID) system in high-throughput screening (HTS) assays. This system offers rapid and orthogonal control over protein-protein interactions, making it a valuable tool for studying cellular signaling pathways and for screening for modulators of these processes.

Introduction to the GA3-AM Chemically Induced Dimerization System

GA3-AM is a cell-permeable analog of the plant hormone gibberellic acid (GA3). Its mechanism of action relies on the specific interaction between the plant proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) and Gibberellin-Insensitive (GAI), a member of the DELLA protein family. **GA3-AM** itself is inactive but becomes activated intracellularly. Once it crosses the cell membrane, cytosolic esterases cleave the acetoxymethyl (AM) ester group, releasing the active GA3 molecule. GA3 then acts as a molecular glue, inducing the heterodimerization of GID1 and a DELLA protein (or fragments thereof) that have been engineered into the host cell.^{[1][2][3]} This dimerization event is rapid, occurring on a timescale of seconds to minutes, and is orthogonal to other commonly used CID systems, such as the rapamycin-based system, allowing for the independent control of multiple dimerization events within the same cell.

The key features of the **GA3-AM** CID system make it highly suitable for HTS applications:

- **Rapid Induction:** The fast kinetics of dimerization allow for the development of assays with short incubation times.
- **High Specificity:** The interaction is dependent on the plant-derived proteins GAI and GID1, which have no known endogenous binding partners in mammalian cells, leading to low background signal.
- **Orthogonality:** The system can be used in conjunction with other CID systems for more complex experimental designs, such as logic gating in cellular signaling.[\[1\]](#)[\[3\]](#)
- **Cell Permeability:** The AM ester modification renders the molecule capable of passively diffusing across the cell membrane.

Quantitative Data Summary

The performance of the **GA3-AM** CID system has been characterized in various cellular contexts. The following table summarizes key quantitative parameters.

Parameter	Value	Cell Type	Assay Type	Reference
EC50	310 nM	Mammalian Cells	FRET-based dimerization	
Dimerization Rate Constant	0.013 s ⁻¹	HeLa Cells	Protein Translocation	[1]
Optimal GA3-AM Concentration	10-100 µM	COS-7, HeLa	FRET & Translocation	[1] [2]

Experimental Protocols

Here we provide detailed protocols for two types of HTS assays that can be developed using the **GA3-AM** system: a Homogeneous Proximity Assay (e.g., FRET) and a Reporter Gene Assay.

Protocol 1: High-Throughput FRET-Based Dimerization Assay

This protocol describes a 384-well plate-based Förster Resonance Energy Transfer (FRET) assay to screen for modulators of **GA3-AM** induced dimerization.

Materials:

- Mammalian cell line (e.g., HEK293T, HeLa)
- Expression vectors for GID1 and a DELLA protein fragment (e.g., GAI(1-92)) fused to a FRET pair (e.g., CFP and YFP)
- Cell culture medium and supplements
- Transfection reagent
- **GA3-AM** (stock solution in DMSO)
- Assay buffer (e.g., HBSS)
- 384-well black, clear-bottom assay plates
- Plate reader with FRET capabilities

Procedure:

- Cell Seeding: Seed the mammalian cells into 384-well plates at a density that will result in 70-80% confluency on the day of the assay.
- Transfection: Co-transfect the cells with the CFP-GID1 and YFP-GAI(1-92) expression vectors according to the manufacturer's protocol for the transfection reagent.
- Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
- Compound Addition:
 - For screening, add test compounds at various concentrations to the assay wells.
 - Include appropriate controls: negative control (DMSO vehicle) and positive control (no compound).

- Induction of Dimerization: Add **GA3-AM** to all wells (except for a set of negative controls) to a final concentration of 10 μ M.
- Incubation: Incubate the plate at room temperature for 30-60 minutes.
- FRET Measurement: Measure the FRET signal using a plate reader. Excite the donor (CFP) at its excitation wavelength (e.g., 430 nm) and measure the emission of both the donor (e.g., 475 nm) and the acceptor (YFP) (e.g., 530 nm).
- Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Normalize the data to the positive and negative controls.

Protocol 2: High-Throughput Reporter Gene Assay

This protocol outlines a luciferase-based reporter gene assay to screen for compounds that modulate a signaling pathway reconstituted using the **GA3-AM** system.

Materials:

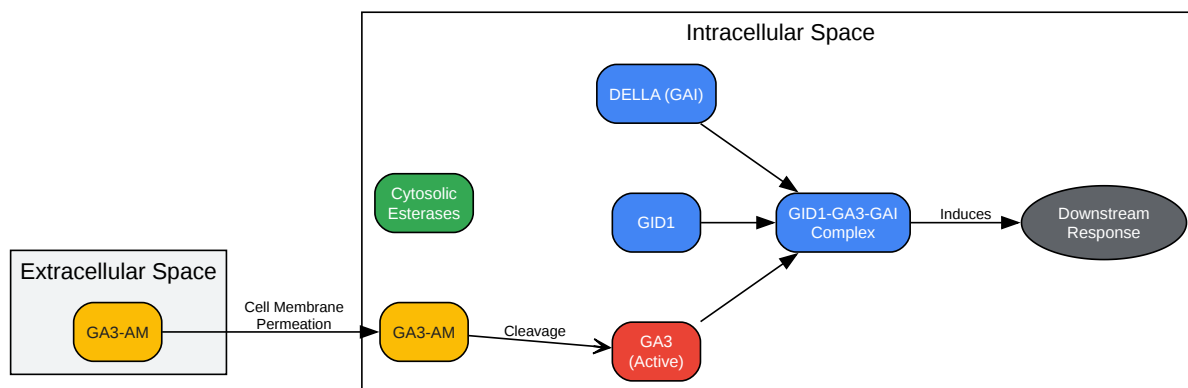
- Mammalian cell line
- Expression vector for a transcriptional activator domain fused to GID1 (e.g., VP16-GID1).
- Expression vector for a DNA binding domain fused to a DELLA fragment (e.g., Gal4-GAI(1-92)).
- Reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA binding domain (e.g., UAS-luc2).
- Constitutive expression vector for a control reporter (e.g., CMV-Renilla) for normalization.
- Cell culture medium, transfection reagent, **GA3-AM**, 384-well white, solid-bottom assay plates.
- Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).
- Luminometer plate reader.

Procedure:

- Cell Seeding: Seed cells into 384-well plates.
- Transfection: Co-transfect cells with the three expression vectors (VP16-GID1, Gal4-GAI(1-92), UAS-luc2) and the normalization control vector.
- Incubation: Incubate for 24-48 hours.
- Compound Addition: Add test compounds to the wells.
- Induction: Add **GA3-AM** to a final concentration of 10 μ M to induce dimerization of the transcription factor components.
- Incubation: Incubate for 6-24 hours to allow for reporter gene expression and accumulation of luciferase.
- Luciferase Assay: Perform the dual luciferase assay according to the manufacturer's protocol.
- Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Further normalize the data to positive and negative controls.

Visualizations

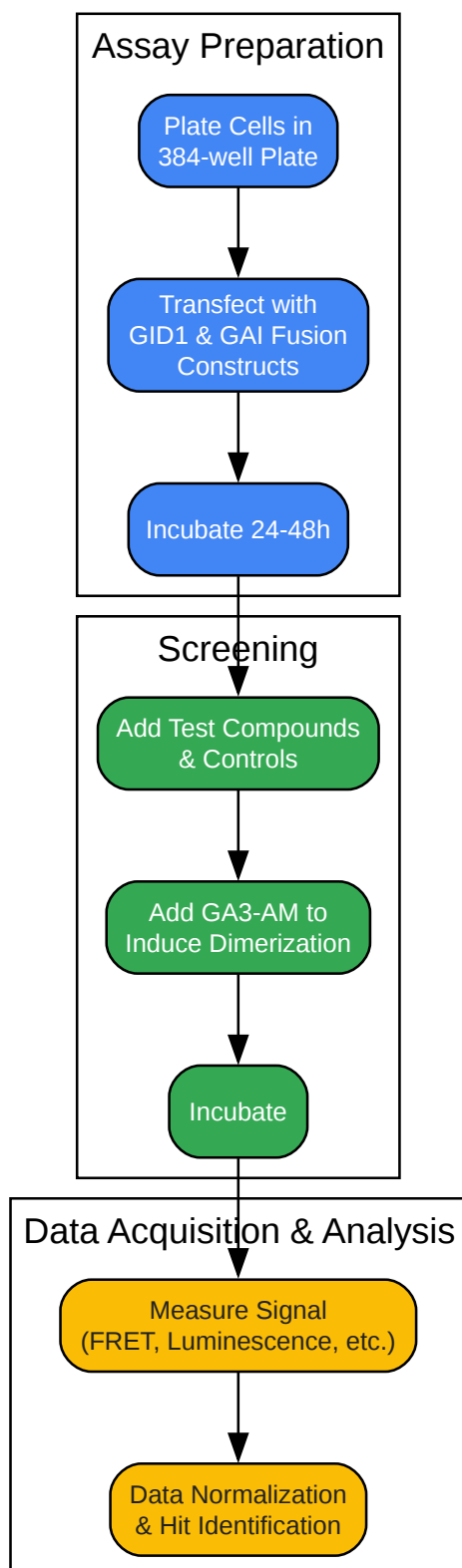
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **GA3-AM** induced dimerization.

Experimental Workflow for HTS



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Caption: General workflow for a high-throughput screen using the **GA3-AM** CID system.

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References

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